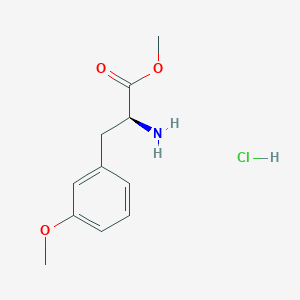

(S)-Methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride

CAS No.: 72747-20-7

Cat. No.: VC7848405

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.70

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 72747-20-7 |

|---|---|

| Molecular Formula | C11H16ClNO3 |

| Molecular Weight | 245.70 |

| IUPAC Name | methyl (2S)-2-amino-3-(3-methoxyphenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)7-10(12)11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |

| Standard InChI Key | FECZUOHUAFORHP-PPHPATTJSA-N |

| Isomeric SMILES | COC1=CC=CC(=C1)C[C@@H](C(=O)OC)N.Cl |

| SMILES | COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl |

| Canonical SMILES | COC1=CC=CC(=C1)CC(C(=O)OC)N.Cl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture and Stereochemical Significance

The compound’s IUPAC name, methyl (2S)-2-amino-3-(3-methoxyphenyl)propanoate hydrochloride, reflects its three primary components:

-

A methyl ester group () at the carboxyl terminus.

-

An amino group () at the alpha position of the propanoate backbone.

The stereochemistry at the alpha carbon (S-configuration) is critical for biological activity, as enantiomeric purity often dictates interactions with chiral biomolecules such as enzymes and receptors. The hydrochloride salt enhances aqueous solubility, facilitating its use in biological assays .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 245.70 g/mol | |

| CAS Number | 72747-20-7 | |

| SMILES Notation | COC1=CC=CC(=C1)CC@@HN.Cl | |

| Chiral Centers | 1 (S-configuration) |

The methoxy group () on the phenyl ring enhances lipophilicity, potentially improving blood-brain barrier penetration, while the hydrochloride salt counterion ensures solubility in polar solvents .

Synthesis and Production Pathways

Strategic Approaches to Chiral Synthesis

The synthesis of (S)-methyl 2-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves multi-step organic reactions to achieve enantiomeric purity. A plausible route, inferred from analogous compounds , includes:

-

Protection of the Amino Group: Benzyl chloroformate or similar agents may protect the amino group during synthesis.

-

Esterification: Reaction of the carboxylic acid precursor with methanol in the presence of thionyl chloride () to form the methyl ester .

-

Chiral Resolution: Use of chiral auxiliaries or chromatography to isolate the S-enantiomer.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

While specific details for this compound are scarce, the synthesis of its 3-hydroxyphenyl analog involves suspending the precursor in methanol, adding thionyl chloride under cooling, and subsequent purification via extraction and evaporation . Adapting this method would require substituting the hydroxyl group with a methoxy group early in the synthesis.

Pharmacological and Biochemical Relevance

Lipophilicity-Solubility Balance

The methoxy group increases the compound’s partition coefficient (), favoring membrane permeability, while the hydrochloride salt ensures dissolution in physiological fluids . This duality makes it suitable for oral or injectable formulations.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (-NMR) reveals distinct signals:

-

Methoxy Protons: A singlet at 3.8–3.9 ppm for the group.

-

Aromatic Protons: Multiplet signals between 6.7–7.3 ppm for the methoxyphenyl ring.

Infrared (IR) Spectroscopy

Key absorption bands include:

-

1740 cm for the ester carbonyl ().

-

3300 cm for the ammonium () stretch.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC with cellulose-based stationary phases (e.g., Chiralpak IC) can resolve enantiomers, confirming ≥95% enantiomeric excess .

Future Research Directions

Unanswered Questions and Opportunities

-

Mechanistic Studies: Elucidate interactions with biological targets like G-protein-coupled receptors or ion channels.

-

Toxicological Profiling: Assess acute and chronic toxicity in preclinical models.

-

Formulation Optimization: Develop nanoemulsions or liposomal carriers to enhance bioavailability.

-

Structure-Activity Relationships (SAR): Modify the methoxy position or ester group to improve potency or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume